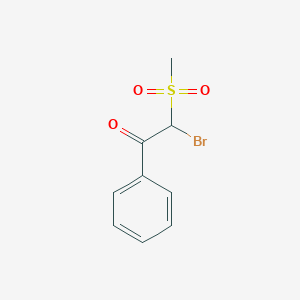

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-2-methanesulfonyl-1-phenylethan-1-one is a chemical compound with the molecular formula C9H9BrO3S . It has a molecular weight of 277.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The melting point of this compound is 90-91°C .Applications De Recherche Scientifique

Studies on Polysulfide Polymers

- Research by Ganesh and Kishore (1995) explored the reaction of 1-bromo-1-phenylethane with sodium disulfide and sodium tetrasulfide, leading to the formation of 1-phenylethyl polysulfides. This study contributes to understanding the properties and distribution of such compounds, which are crucial in the study of polysulfide polymers (Ganesh & Kishore, 1995).

Synthesis of α-Haloalkaneboronic Ester

- Matteson and Jesthi (1976) developed a new synthesis method for α-haloalkaneboronic ester, specifically 1-bromo-1-ethylenedioxyboryl-2-phenylethane. This synthesis is significant for its application in organometallic chemistry and the production of complex organic compounds (Matteson & Jesthi, 1976).

Kinetics of Bromine Exchange

- Adema and Sixma (2010) studied the kinetics of the reaction involving bromine exchange between 1-bromo-2-phenylethane-[82Br] and aluminium bromide. This research provides insights into the reaction mechanisms and kinetics of bromine exchange, which is vital for understanding complex chemical reactions (Adema & Sixma, 2010).

Ring Opening of Epoxy Alcohol Methanesulfonates

- Gao et al. (1991) conducted a study on the regioselective ring opening of 2,3-epoxy alcohol methanesulfonates. Their findings are important for organic synthesis, especially in the context of producing specific 3-chloro- and 3-bromo-1,2-diol 1-methanesulfonates (Gao, Saitoh, Feng, & Murai, 1991).

Elimination Reactions in Organic Chemistry

- Kumar and Balachandran (2008) studied the kinetics of elimination reactions of methanesulfonic acid from 1,2-diphenylethylmethane sulfonate and its derivatives. Their research sheds light on the mechanisms and pathways of elimination reactions in organic chemistry, which are fundamental to understanding chemical transformations (Kumar & Balachandran, 2008).

Synthesis of Tetrahydrocarbazoles

- Gataullin et al. (2003) worked on the synthesis of tetrahydrocarbazoles, starting from N-methanesulfonyl-2-(cyclohex-1-enyl)aniline. This research is pivotal in the field of heterocyclic chemistry and the development of complex organic compounds (Gataullin, Sotnikov, Abdrakhmanov, & Tolstikov, 2003).

Characterization of Highly Reactive Methanesulfonates

- Bentley et al. (1994) characterized highly reactive methanesulfonates, providing valuable information on their stability, reactivity, and solvolysis in different media. This research is crucial for the application of these compounds in synthetic organic chemistry (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).

Analyse Biochimique

Biochemical Properties

It is known that brominated compounds often participate in electrophilic aromatic substitution reactions, which could potentially allow 2-Bromo-2-methanesulfonyl-1-phenylethan-1-one to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Brominated compounds can often influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-bromo-2-methylsulfonyl-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3S/c1-14(12,13)9(10)8(11)7-5-3-2-4-6-7/h2-6,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGZAPSZMTVFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(C(=O)C1=CC=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2468976.png)

![N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide](/img/structure/B2468977.png)

![1-(3,5-dimethylphenyl)-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2468980.png)

![(E)-1-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-methoxyphenyl)urea](/img/structure/B2468984.png)

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468991.png)

![Methyl 4-[(3-nitropyridin-2-yl)amino]butanoate](/img/structure/B2468992.png)

![3-(3-methoxyphenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468993.png)